2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione
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Overview
Description
2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound with a unique structure that includes a piperidine ring, a thiazolidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps. One common method includes the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylpiperidine to form an intermediate, which is then subjected to cyclization with thiazolidine-2,4-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-(4-methylpiperidine-1-carbonyl)pyridine
- 4-chloro-1-methylpiperidine
- 2-chloro-4-methylpyridine
Uniqueness
2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of a piperidine ring, a thiazolidine ring, and a phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4S/c1-12-6-8-20(9-7-12)16(22)14-10-13(4-5-15(14)19)21-17(23)18(2,3)11-26(21,24)25/h4-5,10,12H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFSGEGOHGQKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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